Enzymatic Potency Advantage of LY2090314 Over ATP-Competitive GSK-3β Inhibitor AR-A014418
LY2090314 demonstrates approximately 115-fold greater enzymatic potency against GSK-3β compared to AR-A014418, a widely used ATP-competitive GSK-3β inhibitor. This magnitude of difference is critical for experimental design in biochemical assays where low nanomolar target engagement is required [1]. LY2090314 inhibits GSK-3β with an IC₅₀ of 0.9 nM, whereas AR-A014418 exhibits an IC₅₀ of 104 nM under comparable cell-free assay conditions [2].
| Evidence Dimension | Enzymatic inhibition of GSK-3β (IC₅₀) |
|---|---|
| Target Compound Data | 0.9 nM (GSK-3β) |
| Comparator Or Baseline | AR-A014418: 104 nM (GSK-3β) |
| Quantified Difference | ~115-fold lower IC₅₀ for LY2090314 |
| Conditions | Cell-free biochemical assay; ATP-competitive inhibition; recombinant human GSK-3β |
Why This Matters
Procurement of LY2090314 enables experiments at sub-nanomolar inhibitor concentrations that are not attainable with AR-A014418, reducing the likelihood of off-target kinase engagement at higher concentrations and providing a more selective pharmacological window for GSK-3 inhibition.
- [1] Engler TA, et al. Substituted 3-imidazo[1,2-a]pyridin-3-yl-4-(1,2,3,4-tetrahydro-[1,4]diazepino-[6,7,1-hi]indol-7-yl)pyrrole-2,5-diones as highly selective and potent inhibitors of glycogen synthase kinase-3. J Med Chem. 2004;47(16):3934-3937. View Source
- [2] Bhat R, et al. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003;278(46):45937-45945. View Source
